molecular formula C16H9F5O B6313299 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one CAS No. 1357628-25-1

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one

Cat. No.: B6313299
CAS No.: 1357628-25-1
M. Wt: 312.23 g/mol
InChI Key: NTQBVMFHAXEGIL-CMDGGOBGSA-N
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Preparation Methods

The synthesis of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one typically involves the reaction of 4-trifluoromethylbenzaldehyde with 2,6-difluorobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one involves its interaction with various molecular targets. The trifluoromethyl and difluorophenyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBVMFHAXEGIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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